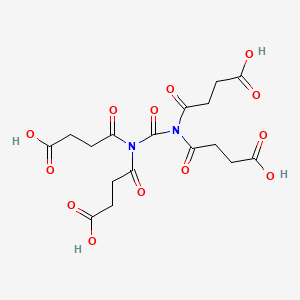![molecular formula C32H40O13 B14445162 (5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 73839-74-4](/img/structure/B14445162.png)
(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one is a complex organic molecule characterized by multiple functional groups, including methoxy, butoxy, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the core benzofurobenzodioxole structure This is typically achieved through a series of cyclization reactions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The methoxy groups can be reduced to hydroxyl groups under specific conditions.
- Substitution : The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the methoxy groups would produce hydroxyl derivatives.
Scientific Research Applications
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
- Medicine : The compound’s bioactive properties may be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
- Industry : It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress or inflammation, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds:
- (5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one shares structural similarities with other benzofurobenzodioxole derivatives, which also contain fused ring systems and multiple functional groups.
Uniqueness: What sets this compound apart is the specific arrangement of its functional groups, which may confer unique bioactive properties. The presence of both methoxy and butoxy groups, along with the glycosylated oxan-2-yl moiety, distinguishes it from other similar compounds and may enhance its interactions with biological targets.
Properties
CAS No. |
73839-74-4 |
|---|---|
Molecular Formula |
C32H40O13 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C32H40O13/c1-14(2)5-6-40-30-21(38-3)7-15(8-22(30)39-4)24-16-9-19-20(43-13-42-19)10-17(16)29(18-12-41-31(37)25(18)24)45-32-28(36)27(35)26(34)23(11-33)44-32/h7-10,14,18,23-29,32-36H,5-6,11-13H2,1-4H3/t18-,23+,24+,25-,26+,27-,28+,29-,32-/m0/s1 |
InChI Key |
WJZGELLWXTXUGP-RQEQWCBGSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



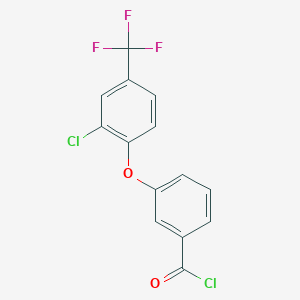
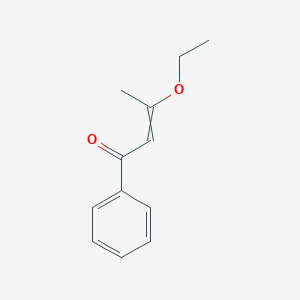
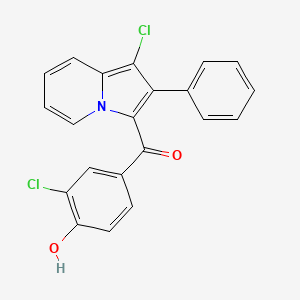


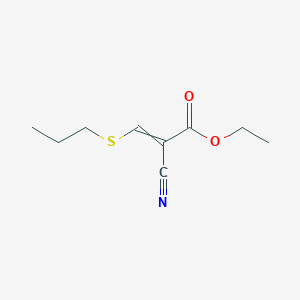
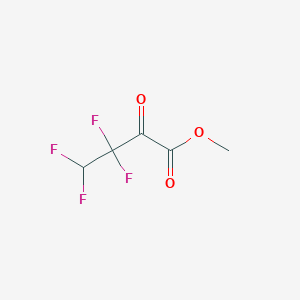
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)
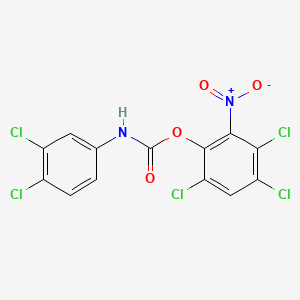
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
